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Introduction

Bufexamac is a topical non-steroidal anti-inflammatory drug (NSAID) that has been used in

creams and ointments to treat various skin conditions like eczema and dermatitis.[1][2][3]

Despite its intended therapeutic effects, bufexamac has been identified as a significant contact

allergen, with a high rate of inducing allergic contact dermatitis (ACD), an adverse reaction that

can be indistinguishable from the condition it is meant to treat.[1][2][4] Due to its high

sensitization potential, bufexamac has been withdrawn from the market in several regions,

including the European Union, Japan, and Australia.[2]

The assessment of a chemical's potential to cause skin sensitization is a critical step in drug

development and chemical safety assessment. This process relies on understanding the

underlying biological mechanisms, which are described by the Adverse Outcome Pathway

(AOP) for skin sensitization. The AOP outlines a sequence of key events (KEs) from the initial

molecular interaction with the chemical to the adverse outcome of ACD.[5] This document

provides detailed protocols for both in vivo and in vitro methods to assess the sensitization

potential of substances like bufexamac, aligned with the key events of the AOP.
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The AOP for skin sensitization provides a framework for understanding how a chemical

sensitizer leads to ACD. It consists of four main key events:

KE1: Covalent Binding to Proteins (Haptenation): The chemically reactive substance

(hapten) penetrates the stratum corneum and covalently binds to skin proteins.

KE2: Keratinocyte Activation: The hapten-protein complexes cause stress signals in

keratinocytes, leading to the activation of inflammatory and cytoprotective pathways, such as

the Keap1-Nrf2-ARE pathway.[6][7]

KE3: Dendritic Cell Activation: Dendritic cells (DCs) are activated by the inflammatory signals

from keratinocytes and upon uptake of haptenated proteins. Activated DCs upregulate co-

stimulatory molecules (e.g., CD54, CD86) and migrate from the epidermis to the draining

lymph nodes.[8][9][10]

KE4: T-Cell Activation and Proliferation: In the lymph nodes, activated DCs present the

hapten-peptide antigens to naive T-cells, leading to their activation and clonal expansion

(proliferation).[8] This establishes immunological memory, priming the individual for a more

robust response upon re-exposure.

Adverse Outcome Pathway (AOP) for Skin Sensitization

Molecular Initiating Event
(KE1: Haptenation)

Keratinocyte Activation
(KE2)

Protein Adducts
Dendritic Cell Activation

& Migration (KE3)

Inflammatory Signals
T-Cell Proliferation

(KE4)

Antigen Presentation
Adverse Outcome

(Allergic Contact Dermatitis)

Elicitation Phase

Click to download full resolution via product page

Figure 1: The Adverse Outcome Pathway (AOP) for skin sensitization.

Experimental Protocols
The following protocols describe established in vivo and in vitro methods for assessing skin

sensitization potential, targeting different key events of the AOP.
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In Vivo Assessment: Murine Local Lymph Node Assay
(LLNA)
The LLNA is the traditional in vivo method for assessing skin sensitization potential and

addresses Key Event 4 (T-Cell Proliferation). It measures the proliferation of lymphocytes in the

auricular lymph nodes draining the site of chemical application.[11][12]

Principle: Sensitizing chemicals induce a dose-dependent proliferation of T-cells in the draining

lymph nodes. This proliferation is quantified by measuring the incorporation of a radiolabeled

nucleoside (e.g., ³H-Thymidine) into the DNA of dividing cells. A Stimulation Index (SI) is

calculated by comparing the proliferation in treated mice to vehicle-treated controls. An SI of 3

or greater is considered a positive result.[11][12]

Detailed Methodology:

Animals: Use female CBA/J mice, 8-12 weeks old.[13] Group animals with 4-5 mice per dose

group and a concurrent vehicle control group.

Vehicle Selection: Select a suitable vehicle that solubilizes or suspends the test substance

and does not cause significant irritation. Recommended vehicles include acetone/olive oil

(4:1), acetone, dimethylformamide (DMF), and propylene glycol.[14]

Dose and Concentration Selection: Select at least three concentrations of the test substance

(e.g., 25%, 50%, 100%) plus a vehicle-only control.[14] The maximum concentration should

be the highest achievable without causing excessive local irritation or systemic toxicity.[11]

Application: On Day 1, 2, and 3, apply 25 µL of the test substance solution or vehicle to the

dorsum of each ear of the mice.[13]

Proliferation Measurement:

On Day 6, inject all mice intravenously via the tail vein with 250 µL of sterile phosphate-

buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.[11][13]

Five hours after injection, humanely euthanize the mice.

Lymph Node Excision and Cell Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/protocols/llnaupdated.pdf
https://www.epa.gov/sites/default/files/2015-08/documents/llna-policyfinal.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/protocols/llnaupdated.pdf
https://www.epa.gov/sites/default/files/2015-08/documents/llna-policyfinal.pdf
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/PFHxA/937-17-LLNA.pdf
https://ftp.cdc.gov/pub/Documents/OEL/06.%20Dotson/References/Gerberick_2000.pdf
https://ftp.cdc.gov/pub/Documents/OEL/06.%20Dotson/References/Gerberick_2000.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/protocols/llnaupdated.pdf
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/PFHxA/937-17-LLNA.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/protocols/llnaupdated.pdf
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/PFHxA/937-17-LLNA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully dissect the draining auricular lymph nodes from both ears of each mouse.

Pool the lymph nodes for each mouse and prepare a single-cell suspension by gentle

mechanical disaggregation through a 200-micron stainless steel mesh.

Wash the cells twice with an excess of PBS.

Resuspend the cell pellet in 1 mL of 5% trichloroacetic acid (TCA) and incubate overnight

at 4°C to precipitate the DNA.

Quantification:

Pellet the precipitated DNA via centrifugation.

Resuspend the pellet in 1 mL of 5% TCA and transfer it to a scintillation vial containing 10

mL of scintillation fluid.

Measure the ³H-thymidine incorporation using a β-scintillation counter. The results are

expressed as disintegrations per minute (DPM) per mouse.

Data Analysis and Interpretation:

Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM of the

treated group by the mean DPM of the vehicle control group.

A test substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.
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Figure 2: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b1668035?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assessment: Non-Animal Alternatives
In line with the 3Rs principles (Replacement, Reduction, Refinement), several in vitro assays

have been developed and validated. These assays target the initial key events in the AOP and

are often used in an integrated testing strategy.

This assay addresses Key Event 2 (Keratinocyte Activation) by measuring the activation of the

Keap1-Nrf2-ARE cytoprotective pathway.[6][15]

Principle: Skin sensitizers, many of which are electrophiles, induce oxidative stress in

keratinocytes. This leads to the activation of the transcription factor Nrf2, which binds to the

Antioxidant Response Element (ARE) in the promoter region of cytoprotective genes. The

KeratinoSens™ assay uses a modified human keratinocyte cell line (HaCaT) that contains a

luciferase reporter gene under the control of an ARE element. Activation of the pathway results

in the expression of luciferase, which is quantified by luminescence.[7][16][17]

Detailed Methodology:

Cell Line and Culture: Use the KeratinoSens™ cell line. Culture cells in appropriate media

and maintain in a humidified incubator at 37°C and 5% CO₂.

Cell Plating: Seed cells into 96-well plates and incubate for 24 hours.

Test Chemical Preparation and Exposure:

Prepare a stock solution of bufexamac in a suitable solvent (e.g., DMSO).

Perform a serial dilution to obtain 12 test concentrations, typically ranging from 0.98 to

2000 µM.[15]

Expose the cells in triplicate to each concentration for 48 hours.[16] Include vehicle

controls and a positive control (e.g., cinnamic aldehyde).[17]

Luciferase Activity Measurement: After the 48-hour incubation, lyse the cells and add a

luciferin substrate. Measure the light output using a luminometer.[16]

Cell Viability Assessment: In a parallel plate, assess cell viability using a cytotoxicity assay

such as the MTT assay to ensure that luciferase induction is not due to cellular stress or
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death.[15]

Data Analysis and Interpretation:

Calculate the fold induction of luciferase activity relative to the vehicle control for each

concentration.

Determine the cell viability for each concentration.

The test chemical is classified as a sensitizer if:

The luciferase induction is statistically significant and exceeds a 1.5-fold threshold (Imax

> 1.5).

This induction occurs at a concentration where cell viability is greater than 70%.

The EC1.5 value (the concentration required to induce a 1.5-fold increase in luciferase

activity) can be calculated and used for potency assessment.[16]

This assay addresses Key Event 3 (Dendritic Cell Activation).

Principle: The h-CLAT uses the THP-1 human monocytic leukemia cell line as a surrogate for

dendritic cells.[18] It quantifies changes in the expression of cell surface markers CD86 and

CD54 following a 24-hour exposure to a test chemical. Upregulation of these markers is

indicative of dendritic cell activation, a key step in the induction of an immune response.[10]

Detailed Methodology:

Cell Line and Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10%

FBS and 0.05 mM 2-mercaptoethanol in a humidified incubator at 37°C and 5% CO₂.

Dose-Finding Assay: First, perform a cytotoxicity assay (e.g., propidium iodide staining) to

determine the concentration of the test chemical that results in 75% cell viability (CV75). This

value is used to set the concentrations for the main experiment.[10]

Test Chemical Exposure:

Adjust cell density and plate into 24-well plates.
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Expose cells for 24 hours to eight concentrations of the test chemical, selected based on

the CV75 value.[10][19] Include vehicle controls and positive controls (e.g., 2,4-

dinitrochlorobenzene, nickel sulfate).[18]

Cell Staining:

After incubation, harvest and wash the cells.

Stain the cells with fluorescently-labeled monoclonal antibodies specific for CD86 and

CD54. An appropriate isotype control should be used.

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the expression

of CD86 and CD54.[18] Data are collected as the mean fluorescence intensity (MFI).

Data Analysis and Interpretation:

Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 at each

concentration. RFI = [MFI of treated cells / MFI of vehicle control cells] x 100.

The test chemical is classified as a sensitizer if, in at least two of three independent

experiments, the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% at a

concentration with >50% cell viability.[20]
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Figure 3: Workflow for an integrated in vitro testing strategy.

Signaling Pathway: Keap1-Nrf2-ARE Activation
The KeratinoSens™ assay is based on the well-characterized Keap1-Nrf2-ARE signaling

pathway, a major regulator of cellular responses to oxidative and electrophilic stress.[6][7]

Under normal conditions: The transcription factor Nrf2 is held in the cytoplasm by its inhibitor,

Keap1, which facilitates its continuous degradation.

Upon exposure to a sensitizer: Electrophilic chemicals like skin sensitizers can modify

reactive cysteine residues on Keap1. This conformational change prevents Keap1 from

binding to Nrf2.

Nrf2 Activation: Stabilized Nrf2 translocates into the nucleus, where it binds to the

Antioxidant Response Element (ARE) sequence in the promoter region of target genes.

Gene Expression: This binding initiates the transcription of over 200 cytoprotective genes,

including those involved in detoxification and antioxidant defense. In the KeratinoSens™
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assay, it also drives the expression of the luciferase reporter gene, providing a measurable

output.
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Figure 4: The Keap1-Nrf2-ARE signaling pathway activated by sensitizers.

Data Presentation
Quantitative data from the described assays should be summarized for clear comparison and

interpretation.

Table 1: Summary of Experimental Protocols for Sensitization Assessment

Parameter
Murine Local
Lymph Node Assay
(LLNA)

KeratinoSens™
Assay

Human Cell Line
Activation Test (h-
CLAT)

AOP Key Event
KE4: T-Cell

Proliferation

KE2: Keratinocyte

Activation

KE3: Dendritic Cell

Activation

Model System CBA/J Mouse
KeratinoSens™ Cell

Line (HaCaT)

THP-1 Cell Line

(Human Monocyte)

Primary Endpoint
³H-Thymidine

Incorporation (DPM)

Luciferase Gene

Induction

CD86 & CD54

Surface Expression

(RFI)

Exposure Duration 3 days (topical) 48 hours 24 hours

Positive Result
Stimulation Index (SI)

≥ 3

Luciferase Induction >

1.5-fold

RFI CD86 ≥ 150% or

RFI CD54 ≥ 200%

Table 2: Summary of Clinical Patch Test Data for Bufexamac
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Study Population
Number of Patients
Tested

Percentage with
Positive Reaction
to Bufexamac

Reference

Unselected Eczema

Patients
500 4.0% [4]

German Dermatology

Network (IVDK)
39,392 1.4% [1]

Patients Tested with

Topical Drug Series
141 5.7% [21]

Table 3: Example Quantitative Data Output for Bufexamac Assessment (Hypothetical Data)

Assay Endpoint Value Classification

LLNA
EC3 (Concentration

for SI=3)
8.5% Sensitizer

KeratinoSens™ EC1.5 (µM) 450 µM Sensitizer

h-CLAT
Min. Induction Conc.

(CD86 ≥ 150%)
600 µM Sensitizer

h-CLAT
Min. Induction Conc.

(CD54 ≥ 200%)
750 µM Sensitizer

Note: The data in

Table 3 are for

illustrative purposes

only and do not

represent actual

experimental results

for bufexamac.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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